molecular formula C24H20N2O2 B1230094 1-(9-Carbazolyl)-3-(8-quinolinyloxy)-2-propanol

1-(9-Carbazolyl)-3-(8-quinolinyloxy)-2-propanol

Cat. No. B1230094
M. Wt: 368.4 g/mol
InChI Key: IHTNCHFQXFIPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-carbazolyl)-3-(8-quinolinyloxy)-2-propanol is a member of carbazoles.

Scientific Research Applications

Epoxypropylcarbazole Derivatives

1-(9-Carbazolyl)-3-(8-quinolinyloxy)-2-propanol has been studied in the context of its reactions with other compounds. For instance, the reactions of epoxypropylcarbazole derivatives, like 9-(2,3-epoxypropyl)carbazole, with 2-phenylindole have been explored. These reactions occur at different sites depending on the conditions, such as at the nitrogen atom in the presence of alkali or at C(3) upon heating with 2-phenylindole (Getautis et al., 2000).

Polyester Resins Enhancement

Carbazolyl compounds, including 3-(9-carbazolyl)propane-1,2-diol, a derivative of this compound, have been utilized to modify unsaturated polyester resins. These modifications result in enhanced thermal and heat resistance, making the resins more stable and robust than classic resins (Lubczak, 2013).

Photophysical Studies and Optical Applications

Novel carbazole fluorophores, synthesized from carbazolyl derivatives, have been studied for their photophysical properties. These compounds exhibit positive solvatochromism and intramolecular charge transfer, making them potential candidates for applications in nonlinear optical properties and electroluminescent devices (Telore et al., 2017).

Molecular Glasses for Electrophotography

Carbazolyl-containing molecular glasses have been synthesized and evaluated for their electrophotographic properties. These glasses, when doped with certain compounds, show significant hole drift mobilities, making them suitable for use in organic photoconductors (Daškevičienė et al., 2002).

Electroluminescent Devices

Derivatives of carbazolyl compounds have been used as saturated blue emitters in electroluminescent devices. These devices, utilizing compounds like bis(arylquinoxalinyl)carbazole derivatives, emit saturated blue light, indicating potential applications in display technologies (Lin et al., 2006).

properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-carbazol-9-yl-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C24H20N2O2/c27-18(16-28-23-13-5-7-17-8-6-14-25-24(17)23)15-26-21-11-3-1-9-19(21)20-10-2-4-12-22(20)26/h1-14,18,27H,15-16H2

InChI Key

IHTNCHFQXFIPGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC5=C4N=CC=C5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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